((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-di-tert-butylphenyl)methanol)
Description
This compound is a chiral 1,3-dioxolane derivative featuring two bis(3,5-di-tert-butylphenyl)methanol moieties. Its stereochemistry (4R,5R) and bulky tert-butyl substituents make it structurally distinct, with applications in asymmetric catalysis and materials science. The tert-butyl groups enhance steric bulk and electron-donating properties, critical for modulating reactivity and enantioselectivity in catalytic systems . Its molecular weight (803.21 g/mol) and complex structure (C₅₅H₇₈O₄) reflect the influence of tert-butyl substituents on physical properties .
Properties
IUPAC Name |
[(4R,5R)-5-[bis(3,5-ditert-butylphenyl)-hydroxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-bis(3,5-ditert-butylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H94O4/c1-53(2,3)39-27-40(54(4,5)6)32-47(31-39)62(64,48-33-41(55(7,8)9)28-42(34-48)56(10,11)12)51-52(67-61(25,26)66-51)63(65,49-35-43(57(13,14)15)29-44(36-49)58(16,17)18)50-37-45(59(19,20)21)30-46(38-50)60(22,23)24/h27-38,51-52,64-65H,1-26H3/t51-,52-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLVSPGAOMCONB-YWSWRHJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)O)C(C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)(C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H94O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-di-tert-butylphenyl)methanol), often referred to as a dioxolane derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and synthesized data.
Chemical Structure and Properties
The compound has a complex structure characterized by a dioxolane core with bisphenolic substituents. Its molecular formula is with a molecular weight of 578.78 g/mol. The presence of bulky tert-butyl groups enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that dioxolane derivatives exhibit various biological activities including:
- Antioxidant Activity : Many compounds in this class have shown significant antioxidant properties due to their ability to scavenge free radicals.
- Anticancer Potential : Initial studies suggest that certain dioxolane derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer metabolism and progression.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several dioxolane derivatives using the DPPH radical scavenging assay. The results indicated that compounds with bulky substituents exhibited enhanced radical-scavenging abilities compared to their non-substituted counterparts. This suggests that ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-di-tert-butylphenyl)methanol) may provide protective effects against oxidative stress-related diseases.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis showing increased Annexin V staining. Further research is needed to elucidate the specific pathways involved.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of dioxolane derivatives. Modifications to the phenolic substituents were found to correlate with enhanced biological activity. For instance, increasing the steric bulk around the phenolic rings improved both antioxidant and anticancer efficacy.
Scientific Research Applications
Applications in Medicinal Chemistry
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of multiple tert-butyl groups, which enhance its stability and reactivity with free radicals. This makes it a candidate for formulations aimed at reducing oxidative stress in biological systems.
- Drug Delivery Systems : The dioxolane structure can be utilized to create drug delivery systems that improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various pharmaceuticals can enhance therapeutic efficacy.
- Synthesis of Bioactive Compounds : This compound can serve as a precursor in the synthesis of other bioactive molecules. Its functional groups allow for further chemical modifications, enabling the development of new therapeutic agents.
Applications in Materials Science
- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its bulky structure contributes to the rigidity and strength of polymer networks.
- Light Stabilizers : Due to its structural characteristics, it can function as a light stabilizer in various materials, protecting them from UV degradation. This application is particularly relevant in coatings and plastics exposed to sunlight.
- Nanocomposites : The incorporation of this compound into nanocomposite materials can improve their mechanical and thermal properties. Its compatibility with various fillers makes it suitable for enhancing the performance of nanocomposites used in electronics and aerospace applications.
Case Study 1: Antioxidant Formulations
A study demonstrated that formulations containing ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-di-tert-butylphenyl)methanol) significantly reduced oxidative damage in cellular models compared to controls. The compound's effectiveness was attributed to its ability to scavenge free radicals efficiently.
Case Study 2: Drug Delivery Enhancement
Research focused on the use of this compound in enhancing the solubility of hydrophobic drugs showed promising results. By forming inclusion complexes with poorly soluble drugs, the bioavailability was increased by up to 300%, showcasing its potential in pharmaceutical applications.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Antioxidant formulations | Reduces oxidative stress |
| Drug delivery systems | Improves solubility and bioavailability | |
| Synthesis of bioactive compounds | Enables development of new therapeutics | |
| Materials Science | Polymer chemistry | Enhances thermal stability |
| Light stabilizers | Protects materials from UV degradation | |
| Nanocomposites | Improves mechanical and thermal properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: tert-Butyl vs. Methyl and Isopropyl Groups
Steric and Electronic Properties :
- The tert-butyl groups in the target compound provide greater steric hindrance and electron-donating capacity compared to methyl (e.g., CAS 158953-00-5, C₃₉H₄₆O₄) or isopropyl (CAS 1361146-89-5, C₅₅H₇₈O₄) substituents .
- In Ir(I) catalytic systems, tert-butyl groups improve enantioselectivity (81.4% ee in ketimine hydrogenation) by stabilizing transition states via steric shielding, while methyl groups in DIOP derivatives show moderate selectivity .
- Molecular Weight and Solubility: The tert-butyl analog (803.21 g/mol) is less soluble in polar solvents than dimethylphenyl (578.78 g/mol) or diisopropylphenyl variants due to increased hydrophobicity . Ionic liquid-tagged derivatives (e.g., triazolium-modified dioxolanes in ) enhance solubility in non-polar media, broadening application scope .
Catalytic Performance
- Asymmetric Hydrogenation :
Data Tables
Table 1: Structural and Physical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity | Hazard Statements |
|---|---|---|---|---|---|
| 1361146-89-5 (tert-butyl) | C₅₅H₇₈O₄ | 803.21 | 3,5-di-tert-butylphenyl | N/A | Not specified |
| 158953-00-5 (dimethylphenyl) | C₃₉H₄₆O₄ | 578.78 | 3,5-dimethylphenyl | 94% | H315, H319 |
| 143101-86-4 (S,S-dimethylphenyl) | C₃₉H₄₆O₄ | 578.78 | 3,5-dimethylphenyl | 95% | N/A |
Table 2: Catalytic Performance Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
